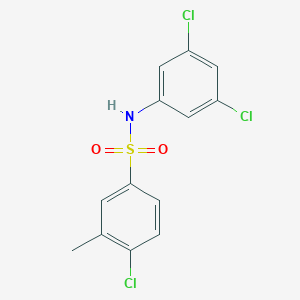
4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide, also known as 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzenesulfonamide, is a synthetic sulfonamide that is used in a variety of scientific experiments and applications. It has been used in research on many topics, including biochemistry, physiology, and drug discovery.
Scientific Research Applications
4-Chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide has been used in a variety of scientific research applications. It has been used in the study of drug metabolism, as it can be used to inhibit the activity of enzymes involved in drug metabolism. It has also been used to study the effects of drugs on the nervous system, as it has been shown to inhibit the activity of certain neurotransmitters. Additionally, it has been used to study the effects of drugs on the cardiovascular system, as it has been shown to inhibit the activity of certain hormones involved in cardiovascular regulation.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in drug metabolism, as well as certain neurotransmitters and hormones involved in cardiovascular regulation. It is also believed to act as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide have been studied in both animal and human models. In animal models, it has been shown to reduce inflammation, inhibit the activity of enzymes involved in drug metabolism, and inhibit the activity of certain neurotransmitters and hormones involved in cardiovascular regulation. In humans, it has been shown to reduce inflammation and improve cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide in laboratory experiments include its relatively simple synthesis process and its ability to inhibit the activity of enzymes involved in drug metabolism, as well as certain neurotransmitters and hormones involved in cardiovascular regulation. The main limitation of using this compound(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide in laboratory experiments is that its mechanism of action is not fully understood, and its effects on humans are not yet fully understood.
Future Directions
The future directions for the use of 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide include further research into its mechanism of action, its effects on humans, and its potential applications in drug discovery. Additionally, further research into its effects on inflammation and cardiovascular health is needed. Finally, research into its potential applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease is needed.
Synthesis Methods
The synthesis of 4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide is a multi-step process. The first step involves the reaction of 3,5-dichlorophenol with thionyl chloride to form 3,5-dichlorophenyl chlorosulfate. This is then reacted with 4-chlorobenzene-1-sulfonamide to form this compound(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide. The synthesis of this compound(3,5-dichlorophenyl)-3-methylbenzene-1-sulfonamide is a relatively simple process, and is suitable for use in laboratory experiments.
properties
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-4-12(2-3-13(8)16)20(18,19)17-11-6-9(14)5-10(15)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELZNOABIOCCRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(3-fluorophenyl)[(pyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B6423889.png)
![N-[4-(5-ethyl-2-methoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B6423891.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423893.png)

![N-[4-(6,8-dichloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6423913.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6423917.png)
![3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-oxo-2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423926.png)
![3-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one](/img/structure/B6423951.png)
![3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6423956.png)
![3-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]pyridine](/img/structure/B6423961.png)

![7-(3-fluorophenyl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B6423964.png)
![3-{5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B6423986.png)
![5-bromo-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423991.png)